6-[4-(4-Benzylphthalazin-1-yl)piperazin-1-yl]nicotinonitrile
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Overview
Description
6-[4-(4-Benzylphthalazin-1-yl)piperazin-1-yl]nicotinonitrile is a complex organic compound that has garnered interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-[4-(4-Benzylphthalazin-1-yl)piperazin-1-yl]nicotinonitrile typically involves multi-step organic reactions. . The reaction conditions often require the use of solvents like dimethylformamide (DMF) and catalysts such as potassium carbonate (K2CO3) to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
6-[4-(4-Benzylphthalazin-1-yl)piperazin-1-yl]nicotinonitrile can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Common Reagents and Conditions
The reactions typically require specific conditions such as controlled temperatures, inert atmospheres (e.g., nitrogen or argon), and the use of appropriate solvents like ethanol, methanol, or dichloromethane (DCM). The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
6-[4-(4-Benzylphthalazin-1-yl)piperazin-1-yl]nicotinonitrile has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Mechanism of Action
The mechanism of action of 6-[4-(4-Benzylphthalazin-1-yl)piperazin-1-yl]nicotinonitrile involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes, such as sphingosine 1-phosphate lyase, which plays a role in cellular signaling and immune response . By binding to the active site of the enzyme, it can modulate the activity of T cells and other immune cells, making it a potential candidate for the treatment of autoimmune diseases .
Comparison with Similar Compounds
Similar Compounds
(4-Benzylphthalazin-1-yl)-2-methylpiperazin-1-yl]nicotinonitrile: This compound shares a similar structure but with a methyl group substitution, which may alter its biological activity.
3-(Piperazin-1-yl)-1,2-benzothiazole derivatives: These compounds also contain a piperazine ring and are studied for their antimicrobial properties.
Uniqueness
6-[4-(4-Benzylphthalazin-1-yl)piperazin-1-yl]nicotinonitrile is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to inhibit sphingosine 1-phosphate lyase sets it apart from other similar compounds, making it a valuable molecule for further research and development .
Properties
CAS No. |
1057676-76-2 |
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Molecular Formula |
C25H22N6 |
Molecular Weight |
406.5 g/mol |
IUPAC Name |
6-[4-(4-benzylphthalazin-1-yl)piperazin-1-yl]pyridine-3-carbonitrile |
InChI |
InChI=1S/C25H22N6/c26-17-20-10-11-24(27-18-20)30-12-14-31(15-13-30)25-22-9-5-4-8-21(22)23(28-29-25)16-19-6-2-1-3-7-19/h1-11,18H,12-16H2 |
InChI Key |
JPZXODFKBNJWRN-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1C2=NC=C(C=C2)C#N)C3=NN=C(C4=CC=CC=C43)CC5=CC=CC=C5 |
Origin of Product |
United States |
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